Benzenemethanamine, N-cyclohexyl-N-2-propynyl-
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Overview
Description
Benzenemethanamine, N-cyclohexyl-N-2-propynyl-, is an organic compound with a complex structure that includes a benzene ring, a methanamine group, a cyclohexyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-cyclohexyl-N-2-propynyl-, typically involves the reaction of benzenemethanamine with cyclohexylamine and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-cyclohexyl-N-2-propynyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of various substituted benzenemethanamines.
Scientific Research Applications
Benzenemethanamine, N-cyclohexyl-N-2-propynyl-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-cyclohexyl-N-2-propynyl-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-
- 2-Amino-N-cyclohexyl-N-methylbenzylamine
Uniqueness
Benzenemethanamine, N-cyclohexyl-N-2-propynyl-, is unique due to its propynyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143632-82-0 |
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Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-ynylcyclohexanamine |
InChI |
InChI=1S/C16H21N/c1-2-13-17(16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h1,3,5-6,9-10,16H,4,7-8,11-14H2 |
InChI Key |
YVDOZMKVILHXSI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC1=CC=CC=C1)C2CCCCC2 |
Origin of Product |
United States |
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